
2-(5-(4-chlorophenyl)-2-oxopyrazin-1(2H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenylacetic acid, a compound with a similar structure, is an organic compound and a derivative of phenylacetic acid containing a chlorine atom in the para position . It acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For example, 2-arylpyrrolo[2,3,4-kl]acridin-1(2H)-ones are synthesized by a straightforward, efficient, and convenient approach of three-component reactions of dimedone, various anilines, and isatin in the presence of acetic acid .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For instance, the structure of 4-Chlorophenylacetic acid is determined by its molecular formula C8H7ClO2 and its molecular weight is 170.59 g/mol .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex. For example, catalytic protodeboronation of pinacol boronic esters utilizes a radical approach .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, 4-Chlorophenylacetic acid has a melting point of 102-105 °C and is soluble in ethanol .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Biodegradation
- Herbicide Toxicity and Environmental Behavior : Studies on 2,4-D highlight its widespread use in agriculture and the potential environmental impacts, including toxicity to non-target species and biodegradation processes. Research emphasizes the importance of understanding the fate of such compounds in the environment and their breakdown through microbial action or other natural processes (Zuanazzi et al., 2020) (Magnoli et al., 2020).
Toxicological Research
- Toxicity Studies : Research on chlorinated hydrocarbons like 2,4,5-T and related compounds investigates their toxic effects on human health and ecosystems, highlighting the need for careful assessment and management of these chemicals to prevent adverse health outcomes (Kimbrough, 1972) (Islam et al., 2017).
Agricultural and Industrial Applications
- Pesticide and Herbicide Use : Reviews of 2,4-D and other phenoxy herbicides address their application in agricultural settings, mechanisms of action, and the challenges associated with their use, including resistance, environmental persistence, and the search for more sustainable and less harmful alternatives (Werner et al., 2012).
Mechanistic Insights and Chemical Behavior
- Chemical Properties and Interactions : Research into the sorption behavior of phenoxy herbicides on various substrates provides insights into their environmental mobility, degradation pathways, and the factors influencing their persistence in soil and water systems. Such studies are crucial for designing effective remediation strategies and understanding the long-term impacts of these compounds (Goyal et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds such as 4-chlorophenylacetic acid have been shown to act as carbon and energy supplements and are degraded by certain bacterial strains .
Mode of Action
It is known that similar compounds can undergo reactions to form oximes or hydrazones . These reactions involve the compound interacting with hydroxylamine or hydrazine to form an oxime or hydrazone, respectively .
Biochemical Pathways
It is known that similar compounds, such as 4-chlorophenylacetic acid, can be degraded by certain bacterial strains . This suggests that the compound may interact with microbial metabolic pathways.
Result of Action
Similar compounds have been shown to possess anticancer properties and can be useful in the prevention or treatment of estrogen-sensitive breast cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(5-(4-chlorophenyl)-2-oxopyrazin-1(2H)-yl)acetic acid. For instance, the presence of certain bacterial strains can influence the degradation of the compound . .
Eigenschaften
IUPAC Name |
2-[5-(4-chlorophenyl)-2-oxopyrazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-9-3-1-8(2-4-9)10-6-15(7-12(17)18)11(16)5-14-10/h1-6H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKSFGGEPDOEKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C(=O)C=N2)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


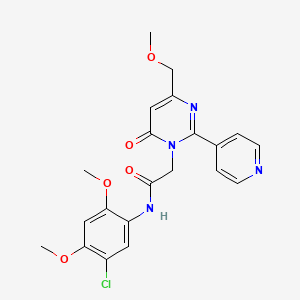


![N,N-dibenzyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2557300.png)



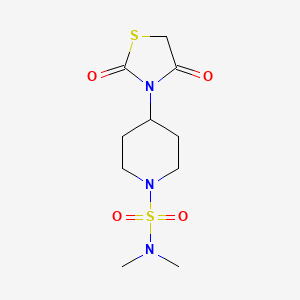
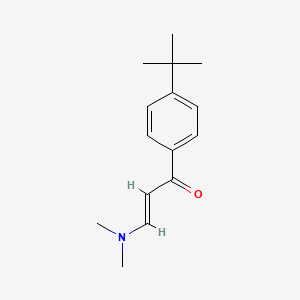
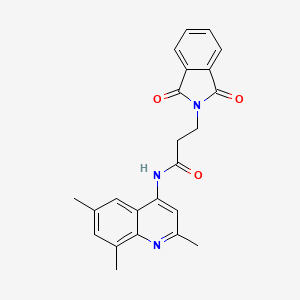
![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2557309.png)
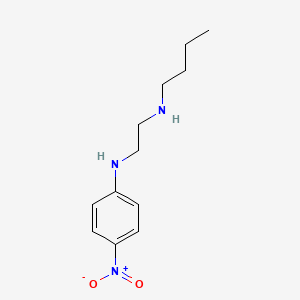
![N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide](/img/structure/B2557313.png)